
2-Hydroxy Cephalexin
Overview
Description
Cephalexin, a first-generation cephalosporin, is characterized by a β-lactam ring fused to a dihydrothiazine ring and a side chain containing an amine group (Fig. 2 in ) . The hydroxyl group in "2-Hydroxy Cephalexin" likely alters its pharmacokinetic or pharmacodynamic properties compared to unmodified cephalexin. Such modifications are common in antibiotic development to enhance stability, solubility, or target affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Cephalexin typically involves the hydroxylation of cephalexin. This can be achieved through various chemical reactions, including:
Hydroxylation using Hydrogen Peroxide: Cephalexin can be reacted with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group.
Enzymatic Hydroxylation: Enzymes such as cytochrome P450 can be used to hydroxylate cephalexin selectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors where cephalexin is mixed with the hydroxylating agent and catalyst under controlled conditions.
Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy Cephalexin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to cephalexin.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Cephalexin.
Substitution Products: Various substituted cephalexin derivatives.
Scientific Research Applications
2-Hydroxy Cephalexin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of hydroxylation on cephalosporin antibiotics.
Biology: Investigated for its enhanced solubility and potential improved pharmacokinetics.
Medicine: Explored for its antibacterial activity and potential use in treating infections resistant to other cephalosporins.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
2-Hydroxy Cephalexin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the breakdown of the bacterial cell wall and eventual cell death. The hydroxyl group may enhance its binding affinity to PBPs, potentially increasing its efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cephalexin vs. Cephalothin
Cephalothin, another first-generation cephalosporin, differs structurally from cephalexin in three key ways:
Side Chain : Cephalexin has a side chain identical to ampicillin (including an amine group), while cephalothin lacks this amine (Fig. 2 in ) .
C3 Substituent : Cephalothin contains an acetoxy group at the C3 position, whereas cephalexin has a methyl group.
Aromatic Ring : Cephalothin features a thiophene ring, while cephalexin has a benzyl ring.
Functional Impact :
- The amine group in cephalexin enhances binding to penicillin-binding proteins (PBPs), improving gram-positive bacterial coverage compared to cephalothin .
- Cephalothin’s acetoxy group increases susceptibility to β-lactamase hydrolysis, reducing its clinical utility .
Table 1: Structural Comparison of Cephalexin and Cephalothin
Feature | Cephalexin | Cephalothin |
---|---|---|
Side-chain amine | Present | Absent |
C3 substituent | Methyl group | Acetoxy group |
Aromatic ring | Benzyl | Thiophene |
β-lactamase stability | Moderate | Low |
Cephalexin vs. Cefadroxil and Cefepime
Cefadroxil (a first-generation cephalosporin) and cefepime (a fourth-generation cephalosporin) highlight evolutionary advancements:
- Cefadroxil : Shares cephalexin’s core structure but includes a para-hydroxyl group on the aromatic ring. This modification improves oral absorption and prolongs half-life .
- Cefepime : Features a zwitterionic structure with a quaternary ammonium group, enabling penetration of gram-negative bacterial outer membranes .
Table 2: Pharmacokinetic Comparison
Property | Cephalexin | Cefadroxil | Cefepime |
---|---|---|---|
Oral bioavailability | 90% | 95% | Low (IV only) |
Half-life (hours) | 0.5–1.2 | 1.5–2.0 | 2.0–2.3 |
Spectrum | Gram-positive | Gram-positive | Broad-spectrum |
Binding Affinity and Antibacterial Activity
compares novel fluorescein derivatives with cephalosporins using molecular docking. Key findings include:
- Fluorescein derivatives exhibit higher binding affinity to bacterial proteins (e.g., Staphylococcus aureus PBPs) than cephalexin (Table 4 in ) .
- Cephalexin monohydrate shows intermediate affinity, suggesting that structural modifications (e.g., hydroxylation) could alter target engagement .
Hypothetical Role of the 2-Hydroxy Modification
While direct data on 2-Hydroxy Cephalexin is absent, insights can be drawn from analogous compounds:
- Stability : A hydroxyl group at the C2 position (as in 2-Hydroxy Phenyl Acetic Acid) may protect the β-lactam ring from enzymatic degradation .
- Binding Affinity : Molecular docking studies () suggest that electron-rich groups like hydroxyls could enhance interactions with bacterial PBPs, though this requires experimental validation .
Biological Activity
2-Hydroxy cephalexin, a derivative of the first-generation cephalosporin antibiotic cephalexin, has garnered attention for its potential biological activities beyond its traditional antibacterial properties. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.
Cephalexin, and by extension its hydroxy derivative, functions primarily as a bactericidal agent. It inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which are crucial for peptidoglycan layer formation. This inhibition leads to cell lysis and death in susceptible bacteria, predominantly Gram-positive organisms .
Pharmacological Properties
- Antimicrobial Activity : this compound retains antimicrobial activity against a range of bacteria. It is particularly effective against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
- Biodegradation : Recent studies have shown that certain bacterial strains can degrade cephalexin effectively, suggesting potential environmental implications for this compound as well .
Biological Activity in Cancer Research
Recent studies have explored the role of cephalexin in cancer therapy, particularly its radiosensitizing effects. In vitro experiments demonstrated that cephalexin enhances the effects of ionizing radiation (IR) on cancer cells, leading to increased DNA damage and cell death. For instance, clonogenic assays indicated that the combination of cephalexin and IR resulted in a significant increase in reactive oxygen species (ROS) levels in treated cells compared to controls .
Key Findings from Case Studies
-
Radiosensitization :
- In a study involving breast cancer (MDA-MB-435) and head and neck cancer (SCC61) cell lines, cephalexin was shown to increase DNA double-strand breaks when combined with IR.
- The combination treatment resulted in a dose-dependent increase in unrepaired DNA damage, suggesting that this compound may enhance the efficacy of radiotherapy .
- Oxidative Stress :
Biodegradation Studies
The biodegradation of cephalexin by specific bacterial strains has been investigated to understand its environmental impact. Two strains, Rhizobium sp. (CLX-2) and Klebsiella sp. (CLX-3), were found to degrade over 99% of cefalexin within 12 hours under optimized conditions (30°C and pH 6.5-7). The degradation pathway identified two major metabolites: 7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine .
Table: Biodegradation Kinetics
Parameter | Value |
---|---|
Initial Concentration | 10 mg/L |
Degradation Time | 12 hours |
Optimized Temperature | 30°C |
Optimized pH | 6.5 - 7 |
Major Metabolites | 7-amino-3-cephem-4-carboxylic acid 2-hydroxy-3-phenyl pyrazine |
Clinical Implications
The application of this compound extends beyond traditional antibacterial use. Its potential as an adjunct in cancer therapy through radiosensitization presents new avenues for research. Moreover, understanding its biodegradation can inform environmental safety assessments regarding antibiotic pollution.
Q & A
Basic Research Questions
Q. How should researchers design experiments to ensure the reproducibility of 2-Hydroxy Cephalexin synthesis?
- Methodological Answer : Experimental protocols must include detailed synthesis conditions (e.g., temperature, solvents, catalysts), purification steps, and characterization data (e.g., NMR, HPLC). For reproducibility, provide raw datasets in supplementary materials and cross-validate results using independent techniques like mass spectrometry. Limit main text to critical compounds, relegating extensive synthetic details to supporting information .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer : Use a combination of chromatographic (HPLC, UPLC) and spectroscopic methods (NMR, FTIR) to confirm structural integrity. Quantify purity via mass balance calculations and impurity profiling. For novel derivatives, include elemental analysis and X-ray crystallography data. Cross-reference spectral libraries for known analogs to avoid misidentification .
Q. How can researchers formulate hypotheses about this compound’s bioactivity based on existing cephalosporin literature?
- Methodological Answer : Conduct a systematic literature review to identify structure-activity relationships (SAR) in cephalosporins. Hypothesize the impact of the 2-hydroxy moiety on β-lactamase resistance or binding affinity to penicillin-binding proteins (PBPs). Use molecular docking studies to predict interactions and prioritize in vitro testing .
Advanced Research Questions
Q. What statistical approaches are recommended to resolve contradictions in pharmacokinetic (PK) data for this compound across studies?
- Methodological Answer : Apply ANOVA or mixed-effects models to account for inter-study variability (e.g., differences in dosing regimens or subject demographics). Perform meta-analyses using Bayesian frameworks to reconcile conflicting PK parameters (e.g., AUC, Cmax). Validate findings with in silico physiologically based pharmacokinetic (PBPK) modeling .
Q. How can predictive modeling (e.g., QSPR, ANN) optimize the solubility and stability of this compound derivatives?
- Methodological Answer : Train machine learning models (e.g., support vector regression) on datasets of cephalosporin solubility in supercritical CO2 or aqueous buffers. Use descriptors like logP, polar surface area, and hydrogen-bonding capacity. Validate predictions experimentally and refine models iteratively with cross-validation (R² > 0.90) .
Q. What strategies address discrepancies between in vitro antimicrobial activity and in vivo efficacy of this compound?
- Methodological Answer : Investigate bioavailability limitations (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS pharmacokinetic profiling. Corrogate in vitro MIC values with tissue penetration studies (e.g., murine infection models). Adjust experimental designs to mimic physiological conditions (e.g., pH, serum proteins) .
Q. Hypothesis-Driven Research Design
Q. How can researchers integrate theoretical frameworks (e.g., enzymology, molecular dynamics) into studies on this compound’s mechanism of action?
- Methodological Answer : Use Michaelis-Menten kinetics to quantify β-lactamase inhibition. Apply molecular dynamics simulations to assess temporal stability of drug-enzyme complexes. Formulate hypotheses based on free energy landscapes (e.g., ΔG binding) and validate via site-directed mutagenesis .
Q. What experimental controls are essential for validating this compound’s stability under varying storage conditions?
- Methodological Answer : Include accelerated stability studies (40°C/75% RH) with controls for hydrolysis, oxidation, and photodegradation. Monitor degradation products using stability-indicating assays (e.g., forced degradation HPLC). Compare results to ICH guidelines for pharmaceutical compounds .
Q. Data Analysis and Interpretation
Q. What criteria determine whether this compound’s urinary excretion data align with established pharmacokinetic models?
- Methodological Answer : Compare experimental urinary recovery (Du∞) to model-predicted values using goodness-of-fit metrics (e.g., AIC, BIC). Assess renal clearance (CLr) against glomerular filtration rate (GFR) to identify tubular reabsorption/secretion mechanisms. Use non-compartmental analysis for initial approximations .
Q. Addressing Knowledge Gaps
Q. How can researchers design studies to explore this compound’s potential synergy with non-β-lactam antibiotics?
- Methodological Answer : Use checkerboard assays or time-kill curves to quantify fractional inhibitory concentration indices (FICIs). Hypothesize mechanistic synergies (e.g., efflux pump inhibition) and validate via transcriptomic profiling. Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .
Q. What in vitro/in vivo correlation (IVIVC) strategies are suitable for this compound formulation development?
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-4-2-3-5-9(8)20/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXVKLLSHPANDN-UEKVPHQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215172-75-1 | |
Record name | 2-Hydroxycephalexin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215172751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXYCEPHALEXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKZ86TVS3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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